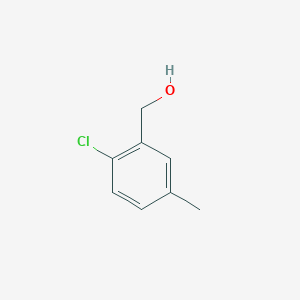

(2-Chloro-5-methylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMYHRXJWUYOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89981-57-7 | |

| Record name | (2-chloro-5-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Chloro-5-methylphenyl)methanol: Synthesis, Properties, and Applications

Abstract

(2-Chloro-5-methylphenyl)methanol is a halogenated and alkyl-substituted benzyl alcohol that serves as a highly versatile intermediate in modern organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing chlorine atom ortho to the hydroxymethyl group and an electron-donating methyl group meta to it—imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. This guide provides an in-depth examination of the core chemical properties, validated synthetic routes, and key reactive transformations of this compound. By integrating established protocols with mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the authoritative knowledge required for its effective application in complex molecular design and synthesis.

Introduction: The Strategic Utility of Substituted Benzyl Alcohols

Benzyl alcohols are fundamental building blocks in organic chemistry, prized for the reactivity of their benzylic hydroxyl group. The strategic placement of substituents on the aromatic ring allows for precise modulation of the molecule's steric and electronic properties, which in turn governs its reactivity and its suitability for specific synthetic targets. In the case of this compound, the ortho-chloro group exerts a powerful inductive electron-withdrawing effect, increasing the electrophilicity of the benzylic carbon and influencing the acidity of the hydroxyl proton. Conversely, the meta-methyl group provides a modest electron-donating effect through hyperconjugation. This electronic push-pull relationship, combined with the steric hindrance imposed by the ortho substituent, makes this molecule a valuable precursor for creating complex, sterically-defined scaffolds, particularly in the development of novel pharmaceutical agents.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectral properties is paramount for its successful application in a laboratory setting. These data inform decisions regarding reaction conditions, purification strategies, and structural confirmation.

Physicochemical Data

The key quantitative properties of this compound are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89981-57-7 | [1][2] |

| Molecular Formula | C₈H₉ClO | |

| Molecular Weight | 156.61 g/mol | [3] |

| Appearance | Solid | |

| Purity | ≥95% | [3] |

| InChI Key | CIMYHRXJWUYOIT-UHFFFAOYSA-N | [3] |

Spectroscopic Signature Analysis

Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The expected spectral characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum provides unambiguous confirmation of the structure. Key expected signals include a singlet for the methyl protons (~2.3 ppm), a singlet or doublet for the benzylic methylene protons (~4.7 ppm), and a broad singlet for the hydroxyl proton which can vary in chemical shift. The aromatic region should display a distinct set of multiplets corresponding to the three protons on the substituted ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts will reflect the electronic environment, with the carbon bearing the chlorine atom shifted downfield and the benzylic carbon appearing around 62-65 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Additional key peaks include C-H stretching from the aromatic ring and alkyl groups (~2850-3100 cm⁻¹) and C=C stretching vibrations from the aromatic ring (~1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 156. The presence of a prominent M+2 peak at m/z 158, with an intensity approximately one-third that of the M⁺ peak, is a definitive indicator of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Synthesis and Purification Protocol

The most common and reliable laboratory-scale synthesis of this compound involves the chemical reduction of the corresponding commercially available aldehyde, 2-chloro-5-methylbenzaldehyde. This transformation is highly efficient and selective.

Workflow 1: Reductive Synthesis of this compound

Caption: A typical workflow for the synthesis and purification of the target alcohol.

Step-by-Step Experimental Protocol

Materials:

-

2-Chloro-5-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-methylbenzaldehyde in a 1:1 mixture of methanol and THF. Cool the solution to 0 °C using an ice-water bath.

-

Reduction: While stirring vigorously, add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The addition should be controlled to manage the effervescence.

-

Expertise & Experience: Using a mixed solvent system of MeOH/THF ensures the solubility of both the aldehyde starting material and the NaBH₄ reagent. Portion-wise addition at 0 °C is a critical safety and selectivity measure to control the exothermic reaction.

-

-

Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaBH₄ by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

-

Trustworthiness: This quenching step is a self-validating system. The cessation of bubbling provides a clear visual endpoint, ensuring that the reactive hydride species has been safely neutralized before proceeding to extraction.

-

-

Extraction: Remove the bulk of the organic solvents under reduced pressure. Partition the remaining aqueous residue with ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude this compound using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This will yield the pure product as a solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the versatile reactivity of its benzylic alcohol functional group. This group can be readily transformed into other key functionalities, making it a valuable node for divergent synthesis.

Diagram 1: Key Synthetic Transformations

Caption: Major reaction pathways originating from this compound.

-

Oxidation to Carbonyls: The primary alcohol can be selectively oxidized to 2-chloro-5-methylbenzaldehyde using mild reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane. These reagents are preferred as they minimize over-oxidation to the carboxylic acid.

-

Ether Formation: The alcohol can be deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This potent nucleophile can then be alkylated with an alkyl halide (R-X) in a classic Williamson ether synthesis to generate a wide range of benzyl ether derivatives.[4]

-

Conversion to Benzyl Halides: The hydroxyl group is a poor leaving group, but it can be readily converted into a good one. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) efficiently produces the corresponding benzyl chloride or bromide. These resulting halides are highly reactive electrophiles, ideal for use in nucleophilic substitution and cross-coupling reactions, which are foundational in modern drug discovery.

Safety and Handling

Proper laboratory practice is essential when working with this compound. Users should adhere to the following safety protocols.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling Precautions: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and sources of ignition.[5]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable building block whose utility is rooted in its well-defined structure and predictable reactivity. This guide has provided a comprehensive, technically-grounded overview for its effective use, from synthesis and purification to subsequent functional group transformations. For the medicinal chemist or materials scientist, this compound represents a strategic starting point for the construction of novel molecular architectures with tailored properties. A thorough understanding of the principles outlined herein will empower researchers to leverage this versatile intermediate to its full potential.

References

-

Title: Ether - Wikipedia Source: Wikipedia URL: [Link]

Sources

A Guide to the Selective Synthesis of (2-Chloro-5-methylphenyl)methanol via Aldehyde Reduction

Abstract: This technical guide provides a comprehensive overview of the synthesis of (2-Chloro-5-methylphenyl)methanol, a valuable building block in medicinal chemistry and materials science, through the chemical reduction of 2-chloro-5-methylbenzaldehyde. The document delves into the mechanistic principles of aldehyde reduction, presents a detailed and validated laboratory-scale protocol using sodium borohydride, and outlines the necessary analytical techniques for product characterization and quality control. This paper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this important chemical transformation.

Introduction and Strategic Importance

This compound is a substituted benzyl alcohol derivative that serves as a key intermediate in the synthesis of a range of higher-value chemical entities, including pharmaceuticals and specialized polymers. Its structural features—a chlorinated and methylated aromatic ring coupled with a primary alcohol—offer multiple points for further functionalization. The most direct and efficient route to this compound is the selective reduction of the corresponding aldehyde, 2-chloro-5-methylbenzaldehyde.

This guide focuses on providing a robust and reliable methodology for this transformation, emphasizing not only the procedural steps but also the underlying chemical principles that govern the reaction's success. By understanding the causality behind each experimental choice, from reagent selection to work-up procedures, researchers can adapt and troubleshoot the synthesis effectively.

Mechanistic Underpinnings of Aldehyde Reduction

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The most common and practical method for this on a laboratory scale is the use of hydride-based reducing agents, with sodium borohydride (NaBH₄) being a preferred reagent due to its selectivity, stability, and ease of handling compared to more powerful agents like lithium aluminum hydride (LiAlH₄).[1][2]

The reaction proceeds via a two-step mechanism:[1][2]

-

Nucleophilic Addition of Hydride: The reaction begins with the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex ([BH₄]⁻), on the electrophilic carbonyl carbon of the aldehyde. This attack breaks the carbon-oxygen pi bond (π C=O), with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.

-

Protonation: Following the initial hydride transfer, the resulting borate-alkoxide complex is hydrolyzed during the work-up step (typically by adding water or a dilute acid). A protic solvent, such as methanol or ethanol, used during the reaction also participates in this process, protonating the alkoxide to yield the final primary alcohol product, this compound.

Sodium borohydride is particularly advantageous as it chemoselectively reduces aldehydes and ketones without affecting less reactive carbonyl groups such as esters or amides under standard conditions.[1] Alternative methods, such as catalytic hydrogenation, are also viable, especially for industrial-scale production, but often require specialized high-pressure equipment.[3][4]

Validated Laboratory Protocol for Synthesis

This section details a step-by-step protocol for the reduction of 2-chloro-5-methylbenzaldehyde using sodium borohydride. The procedure is designed to be self-validating, with clear checkpoints and explanations for each critical step.

Materials and Equipment

| Reagents & Chemicals | Grade | Equipment |

| 2-Chloro-5-methylbenzaldehyde (C₈H₇ClO) | >98% | Round-bottom flask (100 mL) |

| Sodium Borohydride (NaBH₄) | >98%, powder | Magnetic stirrer and stir bar |

| Methanol (CH₃OH), Anhydrous | ACS Grade | Ice bath |

| Ethyl Acetate (EtOAc) | ACS Grade | Separatory funnel (250 mL) |

| Deionized Water (H₂O) | Beakers and graduated cylinders | |

| Hydrochloric Acid (HCl), 1 M solution | pH paper or meter | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Rotary evaporator |

| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Glass chromatography column |

| TLC plates, Silica Gel 60 F₂₅₄ | UV lamp (254 nm) |

Critical Safety Precautions

Trustworthiness in protocol execution begins with a rigorous adherence to safety.

-

Sodium Borohydride (NaBH₄): This reagent is a strong reducing agent that reacts violently with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[5] It is also toxic if swallowed or in contact with skin.[5] Always handle NaBH₄ in a well-ventilated fume hood, away from water and ignition sources. Wear a flame-retardant lab coat, safety goggles, and nitrile gloves.[5][6] Store in a tightly sealed container in a dry environment, preferably in a desiccator.[7]

-

Solvents: Methanol and ethyl acetate are flammable. All operations should be conducted in a fume hood, and no open flames or spark sources should be present.

-

Personal Protective Equipment (PPE): Safety goggles, a laboratory coat, and appropriate chemical-resistant gloves are mandatory throughout the procedure.

Step-by-Step Synthesis Procedure

1. Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-methylbenzaldehyde (e.g., 3.10 g, 20.0 mmol) in anhydrous methanol (40 mL).

-

Stir the solution at room temperature until the aldehyde is completely dissolved.

2. Reduction:

-

Cool the flask in an ice bath to bring the solution temperature to 0-5 °C. This is crucial to control the exothermic nature of the reaction and prevent side reactions.

-

Slowly add sodium borohydride (e.g., 0.83 g, 22.0 mmol, 1.1 equivalents) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition helps to manage the rate of hydrogen gas evolution and maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour.

3. Reaction Monitoring:

-

Progress can be monitored using Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the starting aldehyde (higher Rƒ value) has disappeared and a new, more polar spot for the product alcohol (lower Rƒ value) is dominant.

4. Work-up and Quenching:

-

Once the reaction is complete, carefully quench the excess sodium borohydride. While still in the ice bath, slowly add deionized water (20 mL) dropwise to the reaction mixture. Vigorous bubbling (hydrogen gas) will occur.

-

After the initial effervescence subsides, slowly add 1 M HCl dropwise to neutralize the mixture to approximately pH 7. This step hydrolyzes the borate esters formed during the reaction.

5. Extraction and Isolation:

-

Remove the methanol from the mixture using a rotary evaporator under reduced pressure.

-

Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic layers and wash them with brine (saturated NaCl solution, 1 x 30 mL) to remove residual water and methanol.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

6. Purification:

-

Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

For high purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

Quantitative Data Summary

| Parameter | Value | Notes |

| 2-chloro-5-methylbenzaldehyde | 3.10 g (20.0 mmol) | Starting Material |

| Sodium Borohydride (NaBH₄) | 0.83 g (22.0 mmol) | 1.1 equivalents |

| Solvent (Methanol) | 40 mL | |

| Reaction Temperature | 0-5 °C | Critical for selectivity |

| Reaction Time | 1 hour | Monitor by TLC |

| Expected Yield (Crude) | >90% | |

| Theoretical Yield | 3.13 g |

Analytical Characterization of the Product

Confirmation of the structure and purity of the synthesized this compound is essential. The following techniques are standard for this purpose.

| Technique | Expected Result for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 ppm (s, 1H, Ar-H), δ ~7.2 ppm (d, 1H, Ar-H), δ ~7.1 ppm (d, 1H, Ar-H), δ ~4.7 ppm (s, 2H, -CH₂OH) , δ ~2.3 ppm (s, 3H, -CH₃), δ ~2.0 ppm (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~138-140 ppm (Ar-C), δ ~133-135 ppm (Ar-C-Cl), δ ~128-131 ppm (Ar-CH), δ ~126-128 ppm (Ar-CH), δ ~63-65 ppm (-CH₂OH) , δ ~20-21 ppm (-CH₃) |

| IR Spectroscopy (KBr or neat) | ~3300-3400 cm⁻¹ (broad, O-H stretch) , ~3000-3100 cm⁻¹ (sp² C-H stretch), ~2850-2950 cm⁻¹ (sp³ C-H stretch), ~1000-1100 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | M⁺ peak at m/z ≈ 156/158 (due to ³⁵Cl/³⁷Cl isotopes). Key fragment at m/z ≈ 125 (loss of -CH₂OH). |

Visualization of Workflow and Transformation

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key stages of the synthesis process.

Diagram 2: Chemical Transformation

Caption: The overall chemical reduction of the aldehyde to the primary alcohol.

References

-

OSU Chemistry. Sodium Borohydride SOP.docx. [Link]

-

University of California. Sodium borohydride - Standard Operating Procedure. [Link]

-

ESPI Metals. Safety Data Sheet: Sodium Borohydride. [Link]

-

Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

-

Wade, A. M., & Belisle, W. A. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education, 72(3), 263. [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Zeynizadeh, B., & Shirini, F. (2003). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry, 19(2), 355-358. [Link]

- Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.

-

Slideshare. NaBH4. [Link]

- Google Patents.

-

PubChem. 2-Chloro-5-methylbenzaldehyde. [Link]

- Google Patents.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 3. NaBH4 | PPT [slideshare.net]

- 3. US5004845A - Hydrogenation of aldehydes - Google Patents [patents.google.com]

- 4. CA1250599A - Catalytic hydrogenation of aldehydes - Google Patents [patents.google.com]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. Sodium Borohydride - ESPI Metals [espimetals.com]

An In-depth Technical Guide on (2-Chloro-5-methylphenyl)methanol

CAS Number: 89981-57-7

This technical guide provides a comprehensive overview of (2-Chloro-5-methylphenyl)methanol, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the compound's chemical properties, outlines a robust synthesis protocol, details methods for its purification and characterization, and discusses essential safety and handling procedures.

Introduction and Chemical Identity

This compound is a substituted aromatic alcohol. Its structure features a benzene ring substituted with a chlorine atom at position 2, a methyl group at position 5, and a hydroxymethyl (-CH₂OH) group at position 1. This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its chemical behavior and having reliable methods for its synthesis and characterization are crucial for its effective utilization in research and development.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Spectral Data Summary:

The following table summarizes key physicochemical and predicted spectral data for this compound. It is important to note that while the molecular formula and weight are definitive, some physical properties like melting and boiling points are not widely reported and are therefore estimated based on similar compounds.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| CAS Number | 89981-57-7 | [1][2][3][4] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General knowledge |

| Melting Point | Not widely reported; likely a low-melting solid | |

| Boiling Point | Not widely reported; estimated to be >200 °C at atmospheric pressure | |

| SMILES | OCC1=CC(C)=CC=C1Cl | [1] |

| InChIKey | Not readily available |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-chloro-5-methylbenzaldehyde. This transformation can be efficiently achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective choice for this purpose, offering high yields and operational simplicity.

Causality Behind Experimental Choices

The choice of sodium borohydride is predicated on its chemoselectivity. It readily reduces aldehydes and ketones without affecting other potentially reducible functional groups that might be present in more complex substrates. Methanol or ethanol are excellent solvents for this reaction as they are polar enough to dissolve both the aldehyde and the borohydride salt, and they also act as a proton source during the workup phase. The reaction is typically performed at a reduced temperature (0-5 °C) initially to control the exothermic reaction rate and then allowed to proceed at room temperature to ensure completion.

Visualized Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Protocol 1: Reduction of 2-Chloro-5-methylbenzaldehyde

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-methylbenzaldehyde (10.0 g, 64.7 mmol) in methanol (100 mL).

-

Reduction: Cool the solution to 0-5 °C using an ice bath. To this stirred solution, add sodium borohydride (1.47 g, 38.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH of the solution is ~7. This will neutralize the excess sodium borohydride and the resulting borate esters.

-

Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by flash column chromatography on silica gel.

Purification

Purification of the crude product is essential to remove any unreacted starting material, by-products, and residual reagents. Flash column chromatography is a highly effective technique for this purpose.

Rationale for Chromatographic Conditions

The choice of eluent system for column chromatography is critical for achieving good separation. A mixture of hexane and ethyl acetate is commonly used for the purification of moderately polar compounds like benzyl alcohols. The optimal ratio of these solvents is typically determined by preliminary TLC analysis. A less polar solvent system (higher hexane content) will elute non-polar impurities first, while a more polar system (higher ethyl acetate content) will be required to elute the desired, more polar alcohol.

Step-by-Step Column Chromatography Protocol

-

Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column of appropriate size.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica-adsorbed sample onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane/ethyl acetate) to facilitate the elution of the product.

-

Fraction Collection: Collect fractions of the eluate in test tubes.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using various spectroscopic techniques.

Visualized Characterization Workflow

Caption: General workflow for the analytical characterization of the product.

Expected Spectroscopic Data

The following are the expected spectroscopic characteristics for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the range of δ 7.0-7.4 ppm. The substitution pattern will lead to a complex splitting pattern.

-

Methylene Protons (-CH₂OH): A singlet at approximately δ 4.5-4.7 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.0 ppm.

-

Methyl Protons (-CH₃): A singlet at approximately δ 2.3 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

-

Methylene Carbon (-CH₂OH): A signal around δ 63-65 ppm.

-

Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): A peak at m/z 156, with a characteristic M+2 peak at m/z 158 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.

-

Major Fragments: Loss of the hydroxyl group (-OH) to give a fragment at m/z 139. Loss of the entire hydroxymethyl group (-CH₂OH) to give a fragment at m/z 125.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of an alcohol.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong absorption band in the region of 1000-1100 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications

Substituted benzyl alcohols like this compound are versatile building blocks in organic synthesis. They can be used as precursors for:

-

Pharmaceutical Intermediates: The functional groups present allow for further elaboration into more complex, biologically active molecules.

-

Agrochemicals: As a starting material for the synthesis of novel pesticides and herbicides.

-

Fine Chemicals: Used in the synthesis of specialty chemicals and materials.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. By following the outlined protocols and safety guidelines, researchers can confidently prepare and utilize this compound in their synthetic endeavors. The provided extrapolated spectroscopic data serves as a valuable reference for the confirmation of its identity.

References

- Safety Data Sheet for Methanol. (2015). Solvents & Petroleum Service, Inc.

- Safety Data Sheet for a related chlorinated aromatic compound. (2024). CymitQuimica.

-

PubChem Entry for 2-Chloro-5-methylphenol. National Center for Biotechnology Information. [Link]

-

General information on the reduction of aldehydes and ketones. (2021). YouTube. [Link]

- Safety Data Sheet for Methanol. (n.d.). AMP Home Page.

-

This compound Product Page. (n.d.). Boroncore. [Link]

-

This compound Product Page. (n.d.). HIMMED. [Link]

-

PubChem Entry for 2-Chloro-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-methylbenzyl Alcohol for Researchers and Drug Development Professionals

Introduction: The Significance of Substituted Benzyl Alcohols

Substituted benzyl alcohols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules. Their utility stems from the reactive nature of the benzylic hydroxyl group, which readily participates in various chemical transformations. Within this family, halogenated and alkylated derivatives such as 2-chloro-5-methylbenzyl alcohol are of particular interest to researchers in drug discovery and materials science. The specific positioning of the chloro and methyl groups on the aromatic ring influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon for targeted therapeutic agents and functionalized polymers. This guide offers an in-depth exploration of the essential physicochemical properties and analytical methodologies for 2-chloro-5-methylbenzyl alcohol to facilitate its effective application in research and development.

Physicochemical Properties of 2-Chloro-5-methylbenzyl Alcohol

A thorough understanding of the physical constants of a compound is fundamental to its application in synthetic chemistry and process development. These parameters dictate reaction conditions, purification strategies, and formulation approaches.

Table of Physical Constants

| Property | Value | Source(s) |

| CAS Registry Number | 56450-13-6 | N/A |

| Molecular Formula | C₈H₉ClO | N/A |

| Molecular Weight | 156.61 g/mol | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Mechanistic Considerations

The synthesis of 2-chloro-5-methylbenzyl alcohol typically proceeds via the reduction of the corresponding aldehyde, 2-chloro-5-methylbenzaldehyde. This transformation is a cornerstone of organic synthesis, and several reducing agents can be employed, each with its own mechanistic nuances and experimental considerations.

Protocol: Reduction of 2-Chloro-5-methylbenzaldehyde using Sodium Borohydride

A common and experimentally straightforward method for the synthesis of 2-chloro-6-methylbenzyl alcohol involves the reduction of the corresponding aldehyde with sodium borohydride.[2] A similar protocol can be adapted for the synthesis of the 5-methyl isomer.

Causality of Experimental Choices:

-

Solvent: Methanol is chosen as the solvent due to its ability to dissolve both the aldehyde starting material and the sodium borohydride reducing agent. It also serves as a proton source to quench the intermediate alkoxide.

-

Temperature: The reaction is initiated at a low temperature (ice bath) to control the initial exothermic reaction between the hydride reagent and the aldehyde. Allowing the reaction to proceed to room temperature ensures completion.

-

Workup: The workup procedure is designed to remove unreacted reagents and byproducts. Partitioning between water and an organic solvent (e.g., ether) separates the organic product from inorganic salts. A dilute acid wash can be employed to neutralize any remaining base and ensure the product is in its neutral alcohol form.

Illustrative Reaction Scheme:

Caption: Synthetic route to 2-chloro-5-methylbenzyl alcohol.

Analytical Characterization

The unambiguous identification and purity assessment of 2-chloro-5-methylbenzyl alcohol are critical for its use in subsequent research and development activities. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton, and the methyl protons. The splitting patterns and chemical shifts of the aromatic protons would confirm the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, providing further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-chloro-5-methylbenzyl alcohol, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine.[5] Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical and alpha cleavage.[5][6]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like benzyl alcohols. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it allows for the quantification of the target compound and the identification of any impurities. The choice of GC column and temperature program is critical for achieving good separation. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is often suitable for the analysis of aromatic compounds.[7]

Illustrative Analytical Workflow:

Caption: Analytical workflow for 2-chloro-5-methylbenzyl alcohol.

Reactivity and Applications in Drug Development

The chemical reactivity of 2-chloro-5-methylbenzyl alcohol is centered around the hydroxyl group and the aromatic ring. The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The aromatic ring can undergo further electrophilic substitution, with the directing effects of the chloro and methyl groups influencing the position of new substituents.

While specific applications of 2-chloro-5-methylbenzyl alcohol in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its role as a synthetic intermediate can be inferred from the importance of related substituted benzyl alcohols in medicinal chemistry.[8] For instance, the introduction of a substituted benzyl group can modulate the pharmacological properties of a lead compound, enhancing its efficacy, selectivity, or pharmacokinetic profile.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-chloro-5-methylbenzyl alcohol. Although a specific safety data sheet (SDS) for this compound is not widely available, the SDS for structurally similar compounds, such as 2-chlorobenzyl alcohol and other chlorinated aromatic compounds, can provide guidance.[1][9][10]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-5-methylbenzyl alcohol represents a valuable, albeit not extensively characterized, building block for chemical synthesis. This guide has provided a framework for understanding its fundamental properties, synthesis, and analytical characterization based on established chemical principles and data from related compounds. For researchers and drug development professionals, the key to unlocking the full potential of this and similar synthons lies in rigorous experimental validation of its physical constants and reactivity. As new synthetic methodologies and therapeutic targets emerge, the importance of well-characterized intermediates like 2-chloro-5-methylbenzyl alcohol will undoubtedly continue to grow.

References

-

The Royal Society of Chemistry. c6cy02413k1.pdf. Available at: [Link].

-

The Royal Society of Chemistry. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater* Department of Chemistry and Biochemistry, Te. Available at: [Link].

-

PubChem. 2-Chlorobenzyl alcohol. Available at: [Link].

-

Who we serve. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Available at: [Link].

-

PrepChem.com. Synthesis of 2-chloro-6-methylbenzyl alcohol. Available at: [Link].

-

PrepChem.com. Synthesis of 2-chloro-5-aminobenzyl alcohol. Available at: [Link].

-

Greenfield Global. Benzyl Alcohol. Available at: [Link].

-

Semantic Scholar. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Available at: [Link].

-

ResearchGate. Reaction of 2‐methylbenzyl alcohol catalyzed by various catalysts... Available at: [Link].

-

PubChem. 2-Hydroxy-5-methylbenzyl alcohol. Available at: [Link].

-

Organic Syntheses Procedure. o-METHYLBENZYL ALCOHOL. Available at: [Link].

-

NIST. Benzenemethanol, 2-chloro-. Available at: [Link].

-

ResearchGate. I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?. Available at: [Link].

-

Semantic Scholar. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Available at: [Link].

-

NIST. 2-Chloro-5-nitrobenzyl alcohol, chlorodifluoroacetate. Available at: [Link].

-

BMRB. bmse000540 3-methylbenzyl Alcohol at BMRB. Available at: [Link].

-

ResearchGate. Analysis of benzyl alcohol and benzaldehyde using Rxi-5ms Capillary column using FID in Gas Chromatography?. Available at: [Link].

-

Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available at: [Link].

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link].

-

ResearchGate. Reaction profile with benzyl alcohol (2a) as the substrate and Ba(OTf)2 as the co-catalyst. Available at: [Link].

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. ACS reagent grade, ≥99%, solid, puriss. p.a., reag. Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. 2-Methylbenzyl alcohol(89-95-2) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of (2-Chloro-5-methylphenyl)methanol in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of (2-chloro-5-methylphenyl)methanol, a substituted aromatic alcohol of interest in pharmaceutical and chemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the core physicochemical principles that govern its solubility. Furthermore, it provides a robust experimental framework for researchers and drug development professionals to accurately determine its solubility in a range of organic solvents.

Introduction to this compound and the Significance of Solubility

This compound, with the empirical formula C₈H₉ClO, is a solid at room temperature. Its molecular structure, featuring a substituted benzene ring, a hydroxyl group (-OH), a chloro group (-Cl), and a methyl group (-CH₃), dictates its interactions with various solvents. Understanding the solubility of this compound is paramount in various applications, including:

-

Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which is essential for efficient chemical reactions.

-

Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and impurities in various solvent systems.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) in different excipients and solvents is a critical factor in designing effective drug delivery systems.

The solubility of a solute in a solvent is a result of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Physicochemical Properties and Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups:

-

Hydroxyl Group (-OH): This polar group is capable of forming hydrogen bonds, which promotes solubility in polar, protic solvents like alcohols.[1][2][3]

-

Aromatic Ring, Chloro, and Methyl Groups: These components contribute to the molecule's non-polar character, favoring solubility in non-polar or weakly polar organic solvents.

Based on these structural features, a qualitative prediction of the solubility of this compound in various organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.[2][3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the dipole moment of the solute, though they cannot act as hydrogen bond donors. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar aromatic ring and alkyl/chloro substituents will interact favorably with non-polar solvents. However, the polar hydroxyl group will limit solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The presence of the chloro group on the solute may enhance interactions with chlorinated solvents. |

It is important to note that as the hydrocarbon portion of an alcohol molecule increases in size, its solubility in polar solvents like water decreases.[1][4][5][6] While this compound is an organic-soluble compound, its solubility in water is expected to be low due to the dominance of the non-polar substituted benzene ring.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vial to pellet the undissolved solid. This step is critical for a clean separation of the saturated solution.

-

-

Sample Collection:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter. This ensures that only the dissolved solid is analyzed.

-

-

Dilution:

-

Accurately dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of a solid in a liquid increases with increasing temperature.[7] However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that matches that of the solute will generally be a better solvent. The relative polarity of various solvents can be found in reference tables.[8]

-

Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility of the target compound through various interactions.

Conclusion

This guide provides a comprehensive overview of the principles governing the solubility of this compound in organic solvents and a detailed protocol for its experimental determination. While specific quantitative data is sparse, the provided framework enables researchers to systematically investigate and understand the solubility behavior of this compound in solvents relevant to their work. Accurate solubility data is a cornerstone of successful chemical process development and formulation design.

References

- Vertex AI Search. (n.d.). Benzyl alcohol | Solubility of Things.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Laboratory 22: Properties of Alcohols Introduction Discussion - TSFX.

- Vertex AI Search. (n.d.). (2-Chloro-5-methoxyphenyl)methanol 101252-66-8 - Sigma-Aldrich.

-

PubChem. (n.d.). 2-Chloro-5-methylphenol. Retrieved January 19, 2026, from [Link]

-

Li, A., & Yalkowsky, S. H. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences, 83(12), 1735-1740. [Link]

- Vertex AI Search. (n.d.). BENZYL ALCOHOL.

-

Scribd. (n.d.). Experiment Report 2 | PDF | Alcohol | Solubility. Retrieved January 19, 2026, from [Link]

- Vertex AI Search. (n.d.). Solubility of Organic Compounds.

-

Quora. (2019, September 16). Why is benzyl alcohol insoluble in water? Retrieved January 19, 2026, from [Link]

- Vertex AI Search. (n.d.). Benzyl Alcohol.

- Vertex AI Search. (n.d.). Alcohols and Ethers.

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. Retrieved January 19, 2026, from [Link]

-

Master Organic Chemistry. (2014, September 17). Alcohols - Nomenclature and Properties. Retrieved January 19, 2026, from [Link]

-

Britannica. (2026, January 2). Alcohol - Boiling Point, Solubility, Flammability. Retrieved January 19, 2026, from [Link]

-

Dickhut, R. M., Armstrong, D. E., & Andren, A. W. (1987). solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. Environmental Toxicology and Chemistry, 6(7), 531-541. [Link]

-

PubChem. (n.d.). (2-Chloro-6-methylphenyl)methanol. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). (2-Chloro-5-fluoro-3-methylphenyl)(phenyl)methanol. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved January 19, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved January 19, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 4. tsfx.edu.au [tsfx.edu.au]

- 5. scribd.com [scribd.com]

- 6. Alcohols and Ethers [chemed.chem.purdue.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Reagents & Solvents [chem.rochester.edu]

Reactivity of the benzylic alcohol in (2-Chloro-5-methylphenyl)methanol

An In-Depth Technical Guide to the Reactivity of the Benzylic Alcohol in (2-Chloro-5-methylphenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the benzylic alcohol functional group in this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and steric effects imposed by the chloro and methyl substituents on the aromatic ring. We will explore key transformations including oxidation, nucleophilic substitution, etherification, and esterification. Each section presents the underlying mechanistic principles, explains the causal relationships behind experimental choices, and provides detailed, field-proven protocols. The guide is structured to serve as a practical and authoritative resource for the synthesis and manipulation of this and structurally related molecules.

Introduction: The Unique Electronic Landscape of this compound

Benzylic alcohols are cornerstone functional groups in organic synthesis, serving as versatile precursors for a multitude of molecular architectures. Their reactivity is intrinsically linked to the stability of the benzylic position, which can support radical, anionic, and, most notably, cationic intermediates. The specific reactivity of this compound is dictated by the electronic tug-of-war between the substituents on the phenyl ring.

-

The Ortho-Chloro Substituent : Positioned at C2, the chlorine atom exerts a powerful -I (negative inductive) effect due to its high electronegativity. This effect withdraws electron density from the aromatic ring and, critically, from the benzylic carbon. This inductively destabilizes the formation of a positive charge at the benzylic position, a key consideration for any reaction proceeding through a carbocation intermediate (e.g., SN1-type reactions). While chlorine also possesses a +R (positive resonance) effect from its lone pairs, the inductive effect is generally dominant for halogens.[1][2]

-

The Meta-Methyl Substituent : Positioned at C5 (para to the chloro group), the methyl group is a mild electron-donating group (EDG) . It exerts a +I (positive inductive) effect and a hyperconjugative effect, both of which donate electron density to the ring. This effect helps to stabilize a positive charge, but its meta position relative to the benzylic carbon means it cannot directly stabilize a benzylic carbocation through resonance.

This unique substitution pattern—an ortho electron-withdrawing group and a meta electron-donating group—creates a challenging yet interesting substrate. Reactions that are facile for simple benzyl alcohol must be re-evaluated, and protocols must be selected to accommodate the significant destabilization of carbocationic intermediates.

Table 1: Summary of Key Transformations and Mechanistic Considerations

| Reaction Type | Typical Reagents | Key Mechanistic Consideration | Expected Outcome |

| Oxidation | PCC, DMP, MnO₂ | Avoidance of over-oxidation | High yield of 2-Chloro-5-methylbenzaldehyde |

| Nucleophilic Substitution | SOCl₂, TCT/DMSO | SN1 pathway is disfavored; SN2 or SNi preferred | Formation of 2-Chloro-5-methylbenzyl chloride |

| Etherification | TCT/DMSO, Alcohol | Avoids carbocation formation | Chemoselective formation of benzyl ethers |

| Esterification | Carboxylic Acid, H₂SO₄ | Steric hindrance from ortho-Cl may slow rate | Formation of the corresponding benzyl ester |

Oxidation to 2-Chloro-5-methylbenzaldehyde

The oxidation of a primary benzylic alcohol to an aldehyde is a fundamental transformation. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid, which can readily occur with strong, aqueous oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[3][4]

Expertise & Causality: To achieve a selective and high-yielding conversion to 2-chloro-5-methylbenzaldehyde, a milder, anhydrous oxidizing agent is required. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices as they operate under non-aqueous conditions, which arrests the reaction at the aldehyde stage. The reaction proceeds via the formation of a chromate ester intermediate, followed by an E2-type elimination of the benzylic proton.

Experimental Protocol: PCC Oxidation

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

-

Reagent Addition: Add Pyridinium chlorochromate (PCC, 1.5 equivalents) to the DCM, followed by a small amount of powdered molecular sieves (4Å) or silica gel to adsorb the pyridinium hydrochloride byproduct.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

-

Reaction Monitoring: The reaction mixture will turn dark brown/black. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter the suspension through a short plug of silica gel or Florisil to remove the chromium byproducts.

-

Purification: Wash the filtrate successively with 5% aq. NaOH, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude aldehyde. Further purification can be achieved via column chromatography if necessary.

Caption: Comparison of substitution pathways for the benzylic alcohol.

Experimental Protocol: Chlorination using TCT and DMSO

This protocol is adapted from the work of Li, C. et al., which highlights a rapid and selective method.

-

Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO, 5 mL/mmol of alcohol) at room temperature.

-

Reagent Addition: Add 2,4,6-trichloro-1,3,5-triazine (TCT, 1.0 equivalent) to the solution in one portion. An immediate exothermic reaction may be observed.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is exceptionally fast, often completing in 10-40 minutes. Monitor by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-water (50 mL). A precipitate may form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford 2-Chloro-5-methylbenzyl chloride, which is often pure enough for subsequent steps.

Etherification: Formation of Benzyl Ethers

Benzyl ethers are common protecting groups and structural motifs in pharmaceuticals. Their synthesis from benzylic alcohols can be achieved through various methods.

Expertise & Causality: Acid-catalyzed condensation of two alcohols or the addition of an alcohol to an alkene are common etherification strategies. [5]However, for a substrate like this compound, acid-catalyzed methods that could generate a carbocation are best avoided. A highly effective and chemoselective method, again employing TCT and DMSO but with an external alcohol as a reactant, has been developed. This method is particularly valuable as it selectively etherifies benzylic alcohols in the presence of less reactive aliphatic or phenolic hydroxyl groups. [6][7]The reaction is proposed to proceed through a carbocation-like intermediate, but the conditions are mild enough to be effective even with substrates that are hesitant to form free carbocations. [6]

Experimental Protocol: Chemoselective Methyl Etherification

This protocol is based on the procedure reported by Li, C. et al. [6][7]

-

Setup: To a solution of this compound (1.0 equivalent) in methanol (10 mL/mmol of substrate), add 2,4,6-trichloro-1,3,5-triazine (TCT, 1.0 equivalent).

-

Catalyst Addition: Add dimethyl sulfoxide (DMSO, 1.0 equivalent) portion-wise to the stirring mixture at room temperature.

-

Reaction Monitoring: Stir the reaction for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the product with ethyl acetate (3 x 25 mL). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude oil by silica gel column chromatography to yield 1-(chloromethyl)-2-methoxy-4-methylbenzene.

Caption: Workflow for the TCT/DMSO catalyzed etherification.

Esterification: Synthesis of Benzyl Esters

The formation of an ester from an alcohol and a carboxylic acid is a classic and highly reliable transformation known as Fischer esterification. [3] Expertise & Causality: This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). The mechanism involves protonation of the carboxylic acid carbonyl, making it more electrophilic for attack by the alcohol's hydroxyl group. The reaction is an equilibrium process, and yields can be maximized by removing water as it is formed (e.g., with a Dean-Stark apparatus) or by using one of the reagents in large excess. For this compound, the primary considerations are the nucleophilicity of the alcohol and potential steric hindrance. The electronic effects of the ring substituents have a minor influence on the alcohol's nucleophilicity in this context. However, the bulky ortho-chloro group may slightly reduce the reaction rate due to steric hindrance around the reaction center.

Experimental Protocol: Fischer Esterification

-

Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and a carboxylic acid (e.g., glacial acetic acid, 3.0 equivalents). If the acid is solid, dissolve both components in a suitable solvent like toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

-

Reaction: Heat the mixture to reflux (80-110 °C, depending on the solvent) for 4-8 hours. If using toluene, a Dean-Stark trap can be used to remove water and drive the equilibrium.

-

Monitoring: Monitor the reaction by TLC for the consumption of the limiting reagent.

-

Work-up: Cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Purification: Carefully wash the organic layer with water, followed by a saturated NaHCO₃ solution to neutralize the acid catalyst and excess carboxylic acid, and finally with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.

Conclusion

The reactivity of the benzylic alcohol in this compound is a clear illustration of the profound impact of substituent effects in organic chemistry. The potent electron-withdrawing inductive effect of the ortho-chloro group largely dictates the feasible reaction pathways, strongly disfavoring mechanisms that involve the formation of a benzylic carbocation. Consequently, synthetic strategies must be chosen that favor SN2, SNi, or other concerted pathways for substitution reactions. Modern, chemoselective methods, such as those employing TCT and DMSO, provide mild and efficient routes for transformations like chlorination and etherification. For reactions like oxidation and esterification, where carbocation formation is not central to the mechanism, standard protocols can be successfully applied, with minor considerations for steric hindrance. This guide provides the theoretical foundation and practical methodologies necessary for the successful chemical manipulation of this valuable synthetic intermediate.

References

-

Mechanistic insight into the reaction a Control experiment using benzylic alcohol as substrate. ResearchGate. Available at: [Link]

-

What is the mechanism of Benzyl Alcohol? Patsnap Synapse. Available at: [Link]

-

Mechanistic Insights on the Hydrodeoxygenation of Benzyl Alcohol with a Pd-Terpyridine Catalyst. KU ScholarWorks. Available at: [Link]

-

Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! Study.com. Available at: [Link]

-

Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Publications. Available at: [Link]

-

Theoretical investigation on the reaction mechanism and kinetics of benzyl alcohol with OH radical. ResearchGate. Available at: [Link]

-

Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: [Link]

-

An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

-

The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences. Available at: [Link]

-

Two Mechanisms of Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. ACS Publications. Available at: [Link]

-

Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]

-

Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

-

Two Mechanisms of Nucleophilic Substitution. YouTube. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]

-

Organic Chemistry Short Notes. Scribd. Available at: [Link]

-

Ether. Wikipedia. Available at: [Link]

-

2-Chloro-5-methylphenol. PubChem. Available at: [Link]

-

Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. ResearchGate. Available at: [Link]

-

(2-fluoro-5-methylphenyl)methanol. ChemSynthesis. Available at: [Link]

-

A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal. Available at: [Link]

- Process for the preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylic acid. Google Patents.

-

Oxidation of methanol by facultative and obligate methylotrophs. PubMed. Available at: [Link]

-

Exam 2 Answers. Portland State University. Available at: [Link]

-

Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. Available at: [Link]

-

Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. PMC - NIH. Available at: [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. Available at: [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

-

the reaction of 2-chloro-2-methyl-1-phenylpropane with methanol yields a... Filo. Available at: [Link]

-

(2-Chloro-4-methylphenyl)methanol. PubChem. Available at: [Link]

-

Synthesis of 2-chloro-5-aminobenzyl alcohol. PrepChem.com. Available at: [Link]

-

(2-Chloro-6-methylphenyl)methanol. PubChem. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Ether - Wikipedia [en.wikipedia.org]

- 6. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Navigating the Isomeric Landscape of (2-Chloro-5-methylphenyl)methanol: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the structural isomers of (2-Chloro-5-methylphenyl)methanol, a class of molecules with significant potential in the landscape of drug development and chemical synthesis. For researchers and scientists, understanding the nuanced differences between these isomers is paramount, as subtle shifts in molecular architecture can profoundly impact biological activity, toxicity, and pharmacokinetic profiles. This document offers a comprehensive overview of their synthesis, characterization, separation, and potential applications, grounded in established chemical principles and field-proven insights.

The Structural Diversity of Chloro-methylphenylmethanol Isomers

This compound, with the chemical formula C₈H₉ClO, serves as the parent structure for a variety of positional isomers. The relative positions of the chloro, methyl, and hydroxymethyl groups on the benzene ring give rise to distinct chemical entities, each with a unique set of properties. The primary isomers of interest are those derived from the dichlorotoluene precursor, leading to variations in the substitution pattern that are critical for molecular recognition in biological systems.

Below is a table summarizing the key structural isomers and their fundamental properties.

| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) |

| This compound | This compound | 89981-57-7 | 156.61 |

| (2-Chloro-6-methylphenyl)methanol | (2-Chloro-6-methylphenyl)methanol | 77206-89-4 | 156.61 |

| (4-Chloro-2-methylphenyl)methanol | (4-Chloro-2-methylphenyl)methanol | 7759-30-0 | 156.61 |

| (4-Chloro-3-methylphenyl)methanol | (4-Chloro-3-methylphenyl)methanol | 85554-46-9 | 156.61 |

| (5-Chloro-2-methylphenyl)methanol | (5-Chloro-2-methylphenyl)methanol | 54527-77-2 | 156.61 |

Data sourced from PubChem compound summaries.[1][2]

The differentiation and isolation of these isomers are non-trivial pursuits. Their similar boiling points often render classical distillation methods for separation challenging, necessitating more sophisticated chromatographic and crystallization techniques.[3]

Strategic Synthesis of this compound Isomers

The synthesis of specific this compound isomers hinges on the careful selection of starting materials and reaction conditions to control the regioselectivity of the functional group introductions. A common synthetic pathway involves the reduction of the corresponding chloromethylbenzoic acid or its ester derivative.

General Synthetic Workflow

Caption: A generalized synthetic workflow for producing (Chloro-methylphenyl)methanol isomers.

Protocol 1: Reduction of 2-Chloro-5-methylbenzoic Acid

This protocol outlines a representative synthesis of this compound.

Materials:

-

2-Chloro-5-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry nitrogen or argon atmosphere

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

-

Dissolve 2-Chloro-5-methylbenzoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, gently reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a dilute HCl solution until the grayish precipitate dissolves.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization.